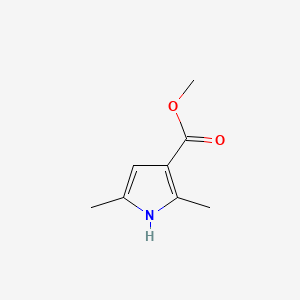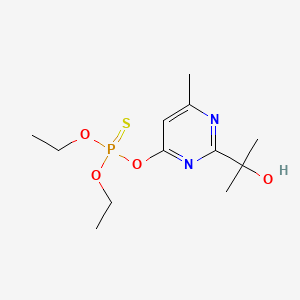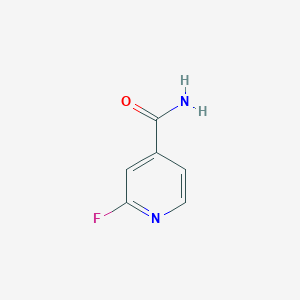![molecular formula C14H15N3O2 B1330736 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 135481-57-1](/img/structure/B1330736.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an organic compound with the CAS Number: 109229-22-3 . It has a molecular weight of 241.29 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . One method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .Molecular Structure Analysis
The IUPAC name for this compound is 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one . The InChI code is 1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is pivotal in the construction of complex compounds due to the presence of multiple reactive sites, such as the pyrimidine ring which can undergo further functionalization .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new drugs. Its benzyl group and pyrimidine core are common motifs in pharmacologically active molecules, potentially leading to the discovery of new therapeutic agents .
Material Science
The compound’s robust heterocyclic framework makes it suitable for material science applications. It could be used in the development of novel polymers or as a monomer in polymerization reactions to create materials with specific properties .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods due to its well-defined structure and stability under various conditions .
Biochemical Research
In biochemical research, the compound’s ability to interact with biological macromolecules could be explored. It may serve as a probe or a model compound to study enzyme interactions or as a building block in peptidomimetics .
Agricultural Chemistry
The pyrimidine moiety of the compound is structurally similar to certain plant growth regulators. Therefore, it could be investigated for its potential use in enhancing crop yields or as a starting point for developing new agrochemicals .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the DNA repair process . This leads to the accumulation of DNA damage in the cells, which can lead to cell death, particularly in cancer cells that are already genetically unstable .
Biochemical Pathways
The inhibition of PARP leads to the disruption of the DNA repair pathways , particularly the base excision repair (BER) pathway . This results in the accumulation of single-strand breaks (SSBs) that can degenerate into double-strand breaks (DSBs) during replication .
Pharmacokinetics
The compound is likely to have similar properties to other parp inhibitors, which generally have good oral bioavailability and are metabolized in the liver . The compound’s storage conditions suggest it is stable under inert gas at 2-8°C .
Result of Action
The result of the action of this compound is the induction of cell death in cells with impaired DNA repair mechanisms, such as cancer cells . By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s activity .
Propriétés
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326252 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135481-57-1 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



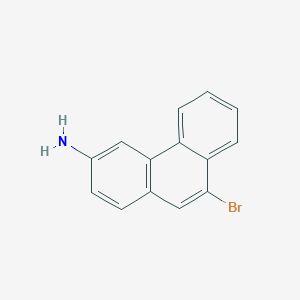
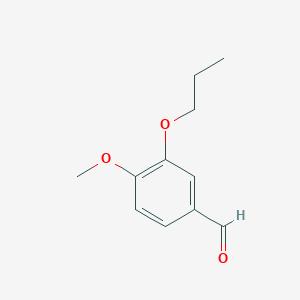


![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
